molecular formula C11H13N3S2 B8293891 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)pyridine

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)pyridine

Cat. No.: B8293891
M. Wt: 251.4 g/mol
InChI Key: WWRQHNYMYVIDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)pyridine is a useful research compound. Its molecular formula is C11H13N3S2 and its molecular weight is 251.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N3S2

Molecular Weight

251.4 g/mol

IUPAC Name

3-butylsulfanyl-4-pyridin-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C11H13N3S2/c1-2-3-7-15-11-10(13-16-14-11)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3

InChI Key

WWRQHNYMYVIDAR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NSN=C1C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydrogen sulfide (0.5 g, 6.8 mmol) was added to a solution of 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (0.5 g, 2.5 mmol) in DMF (20 ml) at room temperature and the reaction mixture was stirred for 30 min. Potassium carbonate (2 g, 14.5 mmol) and butyliodide (1 ml, 8.8 mmol) were added and the reaction mixture was stirred for additionally 10 min. Water (50 ml) was added and extracted with ether. The combined ether phases were dried and evaporated to give the title compound. Yield: 0.6 g.
Name
Sodium hydrogen sulfide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydrogen sulfide (0.5 g, 6.8 mmol) was added to a solution of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine (0.5 g, 2.5 mmol) in DMF (20 ml) at room temperature and the reaction mixture was stirred for 30 min. Potassium carbonate (2 g, 14.5 mmol) and butyl iodide (1 ml, 8.8 mmol) were added and the reaction mixture was stirred for additionally 10 min. Water (50 ml) was added and extracted with ether. The combined ether phases were dried and evaporated to give the title compound. Yield: 0.6 g.
Name
Sodium hydrogen sulfide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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